3-(3-chlorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide
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Overview
Description
3-(3-chlorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide is an organic compound that features a chlorophenyl group, a furan ring, and a benzyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzaldehyde, undergoes a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.
Coupling with Furan Derivative: The alcohol is then coupled with a furan derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Propanamide Backbone: The coupled product is then subjected to an amidation reaction with a suitable amine to form the propanamide backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-chlorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide involves its interaction with specific molecular targets. The chlorophenyl group and the furan ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-N-(4-(thiophen-3-yl)benzyl)propanamide: Similar structure but with a thiophene ring instead of a furan ring.
3-(3-bromophenyl)-N-(4-(furan-3-yl)benzyl)propanamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
3-(3-chlorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide is unique due to the presence of both a chlorophenyl group and a furan ring, which can confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c21-19-3-1-2-15(12-19)6-9-20(23)22-13-16-4-7-17(8-5-16)18-10-11-24-14-18/h1-5,7-8,10-12,14H,6,9,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGHGXWZVOIUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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